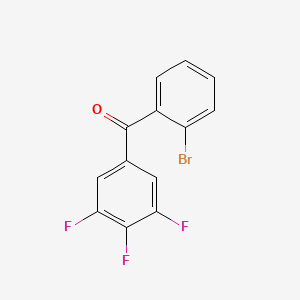

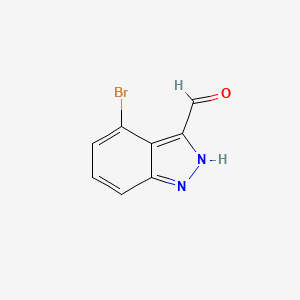

4-Bromo-1H-indazol-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

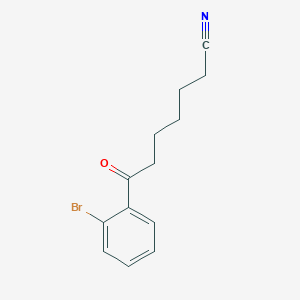

4-Bromo-1H-indazole-3-carbaldehyde (4-Br-1H-Ind-3-Carb) is a heterocyclic aldehyde compound with a wide range of applications in the field of scientific research. It is used in a variety of studies, including those involving biochemistry, pharmacology, and drug discovery. 4-Br-1H-Ind-3-Carb is a useful reagent for the synthesis of various compounds and has been the subject of numerous research studies.

Aplicaciones Científicas De Investigación

Síntesis de Indazoles

El 4-Bromo-1H-indazol-3-carbaldehído se puede utilizar en la síntesis de 1H- y 2H-indazoles . Las estrategias para esta síntesis incluyen reacciones catalizadas por metales de transición, reacciones de ciclización reductora y síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C–N y N–N .

Aplicaciones Medicinales

Los compuestos heterocíclicos que contienen indazol, que se pueden sintetizar a partir de this compound, tienen una amplia variedad de aplicaciones medicinales . Estos incluyen su uso como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos .

Inhibidores de la Fosfoinositido 3-quinasa δ

Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinositido 3-quinasa δ para el tratamiento de enfermedades respiratorias .

Síntesis de Derivados de Indol

El this compound se puede utilizar en la síntesis de derivados de indol . Los derivados de indol son tipos importantes de moléculas y productos naturales y desempeñan un papel principal en la biología celular .

Tratamiento de Diversos Trastornos

La aplicación de derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años .

Síntesis de Inhibidores Duales

El this compound es un intermedio farmacéutico que se puede utilizar para preparar inhibidores duales de las vías RAS/RAF/MEK/ERK y PI3K/AKT/PTEN/MTOR .

Inhibidores de la Aldosa Reductasa

Los derivados de this compound se han evaluado como inhibidores de la aldosa reductasa (ALR2) y la aldehído reductasa (ALR1) .

Mecanismo De Acción

Target of Action

4-Bromo-1H-indazole-3-carbaldehyde is a key building block for the assembly of azepino[3,4,5-cd]indoles and spiroindolines . It has been explored for its potential therapeutic applications, particularly in the synthesis of active molecules .

Mode of Action

It’s known that the compound is used in multicomponent reactions (mcrs) to generate biologically active structures . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Biochemical Pathways

It’s known that indazole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . These derivatives play a significant role in cell biology .

Result of Action

It’s known that the compound is used in the synthesis of active molecules . The resulting molecules could have various biologically vital properties .

Safety and Hazards

4-Bromo-1H-indazole-3-carbaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

The future directions of 4-Bromo-1H-indazole-3-carbaldehyde research could involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation .

Análisis Bioquímico

Biochemical Properties

4-Bromo-1H-indazole-3-carbaldehyde plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Bromo-1H-indazole-3-carbaldehyde is with protein kinases, which are enzymes that regulate various cellular processes by phosphorylating target proteins. The compound can act as an inhibitor of certain protein kinases, thereby modulating signaling pathways involved in cell growth, differentiation, and apoptosis .

Additionally, 4-Bromo-1H-indazole-3-carbaldehyde has been shown to interact with other biomolecules such as nucleic acids and lipids. These interactions can affect the stability and function of these molecules, leading to changes in cellular processes and metabolic pathways .

Cellular Effects

The effects of 4-Bromo-1H-indazole-3-carbaldehyde on various types of cells and cellular processes are profound. The compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-1H-indazole-3-carbaldehyde can inhibit the activity of certain transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival .

Moreover, the compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. This can result in changes in the levels of metabolites and the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-1H-indazole-3-carbaldehyde involves several key processes. The compound exerts its effects primarily through binding interactions with biomolecules. For example, 4-Bromo-1H-indazole-3-carbaldehyde can bind to the active site of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins .

In addition to enzyme inhibition, 4-Bromo-1H-indazole-3-carbaldehyde can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1H-indazole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-1H-indazole-3-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity .

Long-term exposure to 4-Bromo-1H-indazole-3-carbaldehyde in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis. These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 4-Bromo-1H-indazole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation. At high doses, 4-Bromo-1H-indazole-3-carbaldehyde can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where the compound’s biological activity changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 4-Bromo-1H-indazole-3-carbaldehyde .

Metabolic Pathways

4-Bromo-1H-indazole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Propiedades

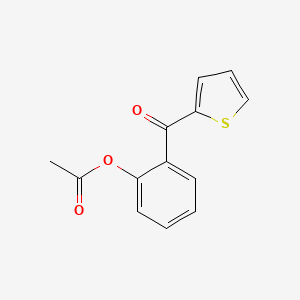

IUPAC Name |

4-bromo-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPWFKJANMVAIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646266 |

Source

|

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-76-6 |

Source

|

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.